Cas no 2171816-10-5 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid)

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone and a 3-methylbutanamide moiety, offering steric and conformational control in peptide chain assembly. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained cyclohexyl-based motifs into peptide sequences, enhancing stability and modulating physicochemical properties. Its high purity and well-defined reactivity profile make it a reliable building block for researchers developing peptide-based therapeutics, biomaterials, or structural studies.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid structure
2171816-10-5 structure
商品名:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid
CAS番号:2171816-10-5
MF:C28H34N2O5
メガワット:478.579967975616
CID:6406165
PubChem ID:165541063

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
    • EN300-1498977
    • 2171816-10-5
    • インチ: 1S/C28H34N2O5/c1-18(14-26(31)30-25-13-7-2-8-19(25)15-27(32)33)16-29-28(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24-25H,2,7-8,13-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: CZSZLXJRGBZFIB-UHFFFAOYSA-N
    • ほほえんだ: OC(CC1CCCCC1NC(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 105Ų

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1498977-100mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1498977-500mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1498977-1.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
1g
$3368.0 2023-06-05
Enamine
EN300-1498977-0.1g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1498977-2500mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1498977-1000mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
1000mg
$3368.0 2023-09-27
Enamine
EN300-1498977-250mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1498977-10000mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
10000mg
$14487.0 2023-09-27
Enamine
EN300-1498977-5.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
5g
$9769.0 2023-06-05
Enamine
EN300-1498977-2.5g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclohexyl}acetic acid
2171816-10-5
2.5g
$6602.0 2023-06-05

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid 関連文献

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acidに関する追加情報

Recent Advances in the Study of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid (CAS: 2171816-10-5)

The compound 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclohexyl}acetic acid (CAS: 2171816-10-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents.

One of the key areas of research has focused on the compound's role in solid-phase peptide synthesis (SPPS). The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in the molecule is particularly valuable for its orthogonality and ease of removal under mild basic conditions. Recent advancements have optimized the use of this compound in automated peptide synthesizers, improving yield and purity while reducing side reactions. A 2023 study published in the Journal of Peptide Science demonstrated its efficacy in synthesizing complex cyclic peptides with enhanced bioavailability.

In the realm of drug discovery, researchers have investigated the potential of 2171816-10-5 as a scaffold for developing protease inhibitors. Its cyclohexylacetic acid moiety provides structural rigidity, while the Fmoc-protected amino group allows for further functionalization. A recent patent application (WO2023056789) describes its incorporation into novel inhibitors targeting SARS-CoV-2 main protease, showing promising in vitro activity with IC50 values in the low micromolar range.

The compound's physicochemical properties have also been the subject of recent computational studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) have provided insights into its conformational flexibility and solvation behavior, which are crucial for rational drug design. These studies suggest that the molecule's unique spatial arrangement may contribute to improved membrane permeability compared to similar linear analogs.

From a synthetic chemistry perspective, recent work has focused on developing more efficient routes to produce 2171816-10-5. A 2024 paper in Organic Process Research & Development reported a novel enzymatic resolution method that improves the enantiomeric purity of the final product while reducing environmental impact. This advancement is particularly significant given the growing demand for chiral purity in pharmaceutical intermediates.

Looking forward, researchers anticipate expanding applications of this compound in areas such as PROTAC (proteolysis targeting chimera) development and antibody-drug conjugates. Its dual functionality (protected amine and carboxylic acid) makes it particularly suitable for these emerging therapeutic modalities. Current clinical trials involving derivatives of 2171816-10-5 are expected to report preliminary results in late 2024, potentially opening new avenues for targeted cancer therapies.

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